

A Comprehensive Technical Guide to 2H-Chromene-3-carbaldehydes: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 6,8-dichloro-2H-chromene-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

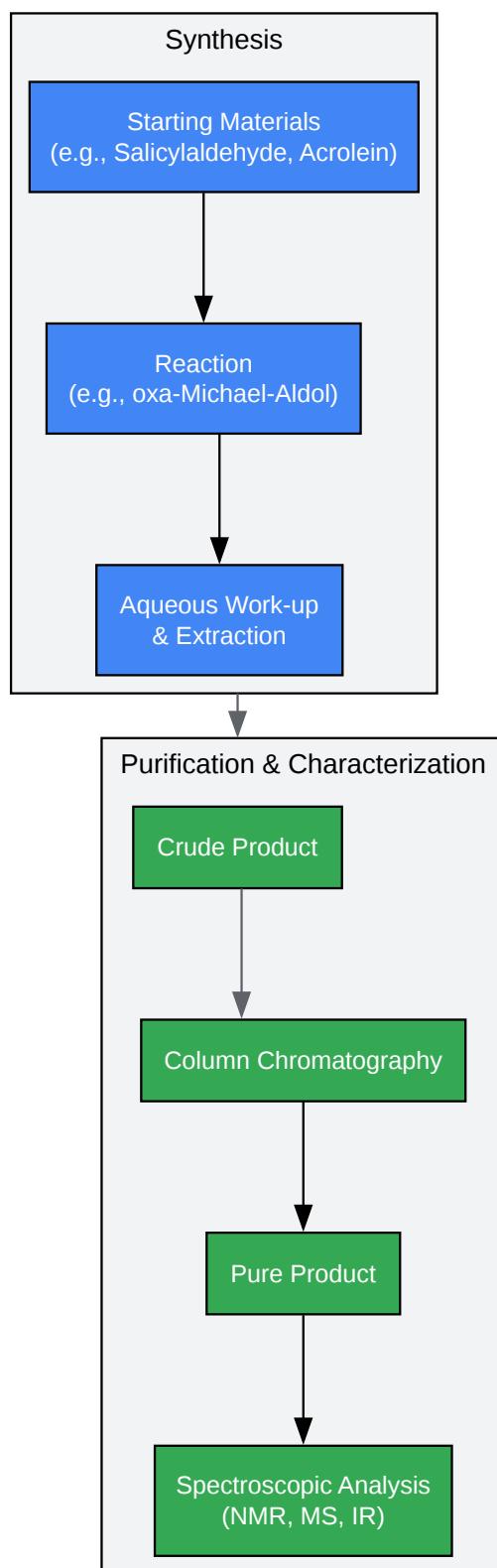
The 2H-chromene (or 2H-1-benzopyran) scaffold is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds.^{[1][2][3]} Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.^{[1][2][4]} Among the various substituted chromenes, 2H-chromene-3-carbaldehydes have emerged as exceptionally versatile building blocks in organic synthesis and medicinal chemistry.^[5] The presence of a reactive aldehyde group at the 3-position, conjugated with the pyran ring, makes this scaffold an ideal precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.^[6]

This technical guide provides a comprehensive review of the literature on 2H-chromene-3-carbaldehydes, focusing on their synthesis, physicochemical properties, chemical reactivity, and biological significance. It aims to serve as an in-depth resource for researchers engaged in synthetic chemistry and drug discovery.

Synthesis of 2H-Chromene-3-carbaldehydes

The synthesis of the 2H-chromene-3-carbaldehyde core can be achieved through several efficient methodologies. The most common approaches involve the condensation of salicylaldehydes with α,β -unsaturated aldehydes or the Vilsmeier-Haack formylation of flavanones.

A general workflow for the synthesis and purification of these compounds is outlined below.



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Caption: General workflow for the synthesis of 2H-chromene-3-carbaldehydes.

Several key synthetic strategies are summarized in the table below.

Method	Starting Materials	Reagents/Catalyst	Conditions	Yield (%)	Reference
oxa-Michael-Aldol Reaction	Salicylaldehydes, Acrolein	K ₂ CO ₃	Dioxane, reflux, 2h	Good to Excellent	[7]
oxa-Michael-Aldol Reaction	Salicylaldehydes, Cinnamaldehyde	Pyrrolidine	DMSO, rt, 12h	Good to Excellent	[7]
Vilsmeye-Haack Reaction	Flavanones	POCl ₃ , DMF	-	66-95	[6]
Organocatalytic Domino Reaction	Salicylaldehyde, α,β -Unsaturated Aldehydes	Diphenylprolinol Trimethylsilyl Ether	Imidazole, p-chlorobenzoic acid	Moderate to High	[8]
Electrophilic Cyclization	Propargylic Aryl Ethers	I ₂ , ICl, PhSeBr	-	Excellent	[3][9]

Physicochemical Properties and Characterization

2H-Chromene-3-carbaldehyde is typically a yellow liquid or brown crystalline powder.[5] Its fundamental physicochemical properties are detailed below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ O ₂	[5] [10]
Molecular Weight	160.17 g/mol	[5] [10]
Appearance	Yellow liquid or brown crystalline powder	[5]
CAS Number	51593-69-2	[5] [10]
Topological Polar Surface Area	26.3 Å ²	[10]
Storage Conditions	0-8 °C, Inert atmosphere	[5] [11]

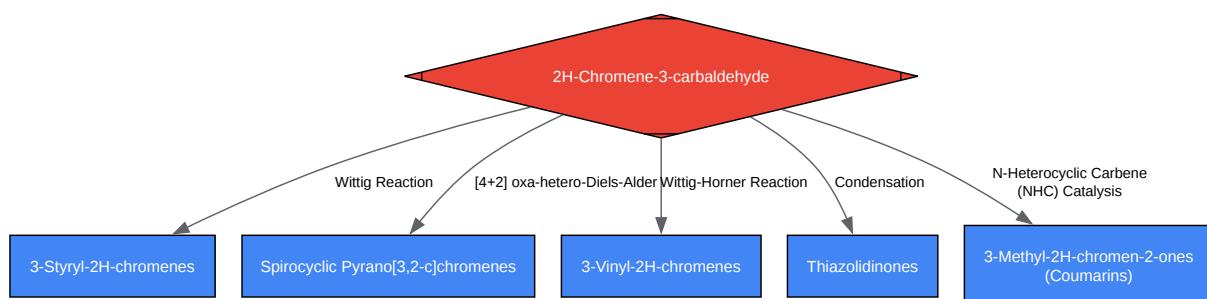
Spectroscopic Data

Characterization of 2H-chromene-3-carbaldehydes is routinely performed using spectroscopic methods. The key spectral features for representative compounds are summarized below.

Compound	¹ H-NMR (δ , ppm)	¹³ C-NMR (δ , ppm)	Reference
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde	10.30 (s, 1H, CHO), 7.72 (dd, 1H), 7.25- 7.31 (m, 5H), 6.40 (s, 1H, H-2)	188.2 (CHO), 155.1, 143.9, 138.1, 134.5, 128.8, 128.5, 126.8, 126.6, 122.0, 120.0, 117.4, 75.0 (C-2)	[6]
4-Chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde	10.32 (s, 1H, CHO), 8.13 (d, 2H), 7.74 (dd, 1H), 7.47 (d, 2H), 6.47 (s, 1H, H-2)	188.1 (CHO), 154.6, 147.2, 145.6, 144.5, 135.1, 127.6, 126.9, 126.0, 123.8, 122.7, 119.0, 117.4, 73.8 (C- 2)	[6]
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde	10.27 (s, 1H), 7.82 (d, 1H), 6.67 (dd, 1H), 6.41 (d, 1H), 3.47 (q, 4H), 1.24 (t, 6H)	186.96, 159.87, 156.40, 154.00, 153.61, 129.22, 110.94, 110.50, 107.61, 96.55, 45.28, 12.40	[12]

Chemical Reactivity and Synthetic Applications

The 2H-chromene-3-carbaldehyde scaffold is a valuable intermediate due to its dual reactivity: the electrophilic aldehyde and the electron-rich pyran ring. This allows for a wide range of chemical transformations to build molecular complexity.



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Caption: Key synthetic transformations of 2H-chromene-3-carbaldehydes.

Key applications include:

- Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde group readily undergoes olefination reactions to produce 3-styryl-2H-chromenes and 3-vinyl-2H-chromenes, which have shown cytotoxic and antimicrotubular activity.[7][6]
- Diels-Alder Reactions: They act as dienophiles in oxa-hetero-Diels-Alder reactions to create complex, fused heterocyclic systems such as spiro indanone fused pyrano[3,2-c]chromenes, which have been investigated as anticancer agents.[7]
- Precursors for Pharmaceuticals: These compounds are intermediates in the synthesis of important pharmaceutical compounds, including precursors for rotigotine, robalzotan, and ebalzotan.[7]
- Material Science: Due to their photophysical properties, they are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[5]

Biological Activities

Derivatives of 2H-chromene-3-carbaldehyde have been reported to possess a wide spectrum of biological activities. The chromene nucleus is a common feature in molecules targeting

various biological pathways.[\[1\]](#)[\[2\]](#)

Derivative Class	Biological Activity	Target/Assay	Key Findings	Reference
Spiro indanone fused pyrano[2,3-c]chromenes	Antibacterial	E. coli, S. aureus	Potent druggable antibacterial agents; good ADME properties predicted.	[7]
3-Vinyl-2H-chromenes	Anticancer	-	Act as precursors for anticancer agents.	[7]
2H-Chromene-based compounds	General Pharmaceutical	Anti-inflammatory, Anticancer	Serve as key intermediates in the synthesis of various pharmaceutical agents.	[5]
Chromene-fused Imidazo[1,2-a]pyridines	Antiproliferative	HCT116 human cancer cell line	Showed antiproliferative effects.	[3]
2H-chromene conjugates	Antimicrobial	Various bacteria and fungi	Exhibited remarkable antimicrobial activity.	[13]

While many derivatives have shown potent biological effects in screening assays, detailed studies on their specific signaling pathways and mechanisms of action are less common in the reviewed literature. The primary focus has been on the synthesis of diverse libraries and evaluation of their broad-spectrum bioactivities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2H-chromene-3-carbaldehydes via K_2CO_3 -mediated reaction[7]

This protocol describes the reaction of salicylaldehydes with acrolein.

- Reaction Setup: To a solution of a substituted salicylaldehyde (1.0 mmol) in 10 mL of dioxane, add acrolein (1.2 mmol) and potassium carbonate (K_2CO_3 , 1.5 mmol).
- Reaction Execution: Heat the reaction mixture to reflux and stir for approximately 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Final Product: Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 2H-chromene-3-carbaldehyde derivative.

Protocol 2: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde (Vilsmeye-Haack Reaction) [8]

This protocol starts from the corresponding flavanone.

- Reagent Preparation: In a flask, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C. Add phosphorus oxychloride ($POCl_3$, 4.0 equiv.) dropwise while maintaining the temperature. Stir the mixture for 30 minutes to form the Vilsmeye reagent.
- Reaction Execution: Add a solution of 2-phenyl-2,3-dihydro-4H-chromen-4-one (flavanone) (1.0 equiv.) in DMF to the Vilsmeye reagent. Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir until the starting material is consumed (monitored by TLC).

- Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution.
- Extraction and Purification: Extract the aqueous mixture with dichloromethane (CH_2Cl_2 , 3 x 30 mL). Combine the organic phases, dry over anhydrous Na_2SO_4 , filter, and evaporate the solvent under vacuum.
- Final Product: The resulting residue is purified by recrystallization or column chromatography to yield the pure 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde as a yellow solid (95% yield).

Conclusion

2H-Chromene-3-carbaldehydes represent a cornerstone class of heterocyclic compounds, acting as pivotal intermediates for the synthesis of a wide range of biologically active molecules and functional materials. The synthetic routes to this scaffold are well-established, efficient, and versatile, allowing for the creation of diverse derivatives. While their broad-spectrum biological activities, particularly as anticancer and antimicrobial agents, are evident, a significant opportunity exists for future research to elucidate the specific molecular targets and signaling pathways through which these compounds exert their effects. This will be crucial for translating the potential of the 2H-chromene-3-carbaldehyde scaffold into new therapeutic agents and advanced materials.

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